molecular formula C6H10O B2761189 1-Pentyn-3-ol, 4-methyl-, (R)- CAS No. 73522-97-1

1-Pentyn-3-ol, 4-methyl-, (R)-

Cat. No.: B2761189
CAS No.: 73522-97-1
M. Wt: 98.145
InChI Key: UTIFIONYBLSHIL-LURJTMIESA-N
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Description

1-Pentyn-3-ol, 4-methyl-, ®-, also known as ®-4-Methyl-1-pentyn-3-ol, is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond (alkyne) and a methyl group (CH3) attached to the fourth carbon atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that this compound is a sedative , which suggests it may interact with the central nervous system.

Mode of Action

As a sedative , it likely interacts with receptors in the brain to induce a calming effect

Biochemical Pathways

As a sedative , it may influence neurotransmitter pathways, particularly those involving GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.

Result of Action

As a sedative , it likely induces a state of calm or sleepiness at the cellular level by modulating neuronal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 4-methyl-, ®- can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with a suitable alkylating agent in the presence of a base. The reaction conditions typically include:

    Reagents: Propargyl alcohol, alkylating agent (e.g., methyl iodide), base (e.g., potassium carbonate)

    Solvent: Anhydrous acetone or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of 1-Pentyn-3-ol, 4-methyl-, ®- may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-Pentyn-3-ol, 4-methyl-, ®- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature

    Reduction: H2 gas with a palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure

    Substitution: SOCl2 in pyridine at room temperature

Major Products:

    Oxidation: 4-Methyl-1-pentyn-3-one

    Reduction: 4-Methyl-1-penten-3-ol or 4-Methylpentan-3-ol

    Substitution: 4-Methyl-1-pentyn-3-chloride

Scientific Research Applications

1-Pentyn-3-ol, 4-methyl-, ®- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving alkyne substrates.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Comparison with Similar Compounds

1-Pentyn-3-ol, 4-methyl-, ®- can be compared with other similar compounds, such as:

    1-Pentyn-3-ol: Lacks the methyl group at the fourth carbon atom, resulting in different reactivity and properties.

    3-Pentyn-1-ol: Has the hydroxyl group at the terminal carbon, leading to different chemical behavior.

    4-Methyl-1-pentyn-3-one: An oxidized form of 1-Pentyn-3-ol, 4-methyl-, ®-, with a carbonyl group instead of a hydroxyl group.

The uniqueness of 1-Pentyn-3-ol, 4-methyl-, ®- lies in its chiral nature and the presence of both an alkyne and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3R)-4-methylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIFIONYBLSHIL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73522-97-1
Record name (3R)-4-methylpent-1-yn-3-ol
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